1-methyl-5-nitro-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-4(9(11)12)2-3(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNPTXQHZRXDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267961 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245771-73-6 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245771-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Modern Pyrazole and Nitropyrazole Chemistry Research
Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of novel functional molecules. mdpi.com The introduction of a nitro group to the pyrazole ring, forming nitropyrazoles, significantly influences the chemical and physical properties of the parent molecule. The strong electron-withdrawing nature of the nitro group enhances the acidity of ring protons and influences the regioselectivity of subsequent reactions. nih.gov
The chemistry of nitropyrazoles is a dynamic area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential applications. researchgate.net Research in this area often focuses on the synthesis of highly functionalized pyrazoles, where the nitro group can serve as a key functional handle for further chemical transformations. acs.org For instance, the reduction of the nitro group to an amino group provides a pathway to a diverse range of 5-aminopyrazoles, which are valuable precursors for the synthesis of fused heterocyclic systems with interesting biological activities. mdpi.comnih.gov
The specific compound, 1-methyl-5-nitro-1H-pyrazole-3-carboxamide, is a derivative of pyrazole that features a methyl group at the N1 position, a nitro group at the C5 position, and a carboxamide group at the C3 position. The placement of these functional groups on the pyrazole ring is expected to dictate its reactivity and potential utility. The N-methylation prevents tautomerism, leading to a single, well-defined isomer. The 5-nitro group, being adjacent to the N1-methyl group, would influence the electronic distribution within the ring and the reactivity of the other ring positions. The carboxamide group at the C3 position offers a site for further functionalization or interaction with biological targets.
A structurally similar compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil. researchgate.net The synthetic route to this analog involves the nitration of a pyrazole carboxylic acid precursor. researchgate.net This suggests that a potential synthetic strategy for this compound could involve the nitration of 1-methyl-1H-pyrazole-3-carboxamide or the amidation of 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid. The latter could be prepared from the corresponding carboxylic acid ester. researchgate.net
Table 1: Comparison of Related Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 | C8H12N4O3 | Intermediate in Sildenafil synthesis. researchgate.net |
| 1-methyl-3-nitro-5-methoxycarbonyl pyrazole | Not Available | C6H7N3O4 | A nitropyrazole with a methoxycarbonyl group. researchgate.net |
| 1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | Not Available | C8H7N5O4 | A molecule containing two pyrazole rings, one of which is nitrated. scbt.com |
Academic Significance and Identified Research Gaps for the Compound Class
Strategic Approaches to the this compound Core Synthesis
The construction of the this compound scaffold is typically achieved through a multi-step synthetic sequence, which allows for precise control over the substitution pattern of the pyrazole ring.
Multi-Step Synthesis Pathways from Precursors
A common and efficient strategy for the synthesis of the pyrazole core of this compound commences with the condensation of diethyl oxalate (B1200264) with a suitable active methylene (B1212753) compound, followed by cyclization with methylhydrazine. This approach provides a versatile platform for the subsequent introduction of the nitro group.
One plausible pathway involves the reaction of diethyl oxalate with a ketone to form a β-diketone intermediate. This intermediate can then be cyclized with methylhydrazine to yield a mixture of regioisomeric pyrazole esters. The desired 1-methyl-pyrazole-3-carboxylate isomer can be separated and then subjected to nitration.
Alternatively, a more direct approach involves the reaction of diethyl oxalate with a reagent that already contains the nitrogen atom, which simplifies the cyclization step. For instance, the condensation of diethyl oxalate with a substituted acetophenone, followed by reaction with hydrazine (B178648) hydrate, yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.
The general synthetic scheme can be represented as follows:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Diethyl oxalate, Active methylene compound | Base (e.g., Sodium ethoxide) | β-Diketone intermediate |
| 2 | β-Diketone intermediate, Methylhydrazine | Acidic or basic conditions | Ethyl 1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Nitrating agent (e.g., HNO₃/H₂SO₄) | Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate |
| 4 | Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Aqueous base (e.g., NaOH) followed by acidification | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid |
| 5 | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | Ammonolysis or coupling with ammonia (B1221849) source | This compound |
Regioselective Functionalization of Pyrazole Ring Systems
The regioselectivity of the functionalization of the pyrazole ring is a critical aspect of the synthesis of this compound. The directing effects of the substituents on the pyrazole ring govern the position of the incoming electrophiles.
In the case of a 1-methyl-1H-pyrazole-3-carboxylate, the ester group at the 3-position is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, the N-methyl group at the 1-position is an activating group. The interplay of these electronic effects, along with steric factors, influences the regiochemical outcome of reactions such as nitration. Generally, electrophilic substitution on 1-substituted pyrazoles preferentially occurs at the 4-position. However, if the 4-position is blocked, substitution can be directed to the 5-position.
Advanced Methods for N-Methylation and Nitro Group Introduction
N-Methylation: The introduction of the methyl group at the N1 position of the pyrazole ring can be achieved at different stages of the synthesis. If the pyrazole ring is formed using hydrazine hydrate, the resulting NH-pyrazole can be methylated using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. researchgate.net The regioselectivity of N-methylation of asymmetrically substituted pyrazoles can be influenced by the nature of the substituents and the reaction conditions. For pyrazoles with an electron-withdrawing group at the 3-position, methylation often favors the N1-position.
Nitro Group Introduction: The introduction of the nitro group is typically accomplished through electrophilic nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-nitration or side reactions. For the nitration of 1-methyl-1H-pyrazole-3-carboxylate, the nitro group is directed to the 5-position due to the electronic and steric influences of the existing substituents.
Functional Group Interconversions and Derivatization Strategies
Once the this compound core is synthesized, its functional groups can be further modified to generate a variety of derivatives.
Manipulation of the Nitro Moiety: Reduction and Further Transformations
The nitro group at the 5-position of the pyrazole ring is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of derivatization possibilities.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This is often a clean and efficient method. researchgate.net
Chemical Reduction: A variety of chemical reducing agents can be employed, including:
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. researchgate.net
Iron powder (Fe) in the presence of an acid, such as hydrochloric acid or acetic acid.
Zinc (Zn) in acidic media.
The resulting 1-methyl-5-amino-1H-pyrazole-3-carboxamide is a valuable intermediate for further derivatization. The amino group can participate in a wide range of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at the 5-position.
Diversification of the Carboxamide Functionality: Amide Coupling Reactions
The carboxamide group at the 3-position can be diversified by first hydrolyzing the ester precursor, ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, to the corresponding carboxylic acid using basic conditions followed by acidification. chemicalbook.com This 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid can then be coupled with a variety of amines to form different N-substituted carboxamides.
The formation of the amide bond can be achieved through several methods:
Activation of the Carboxylic Acid: The carboxylic acid can be activated by converting it into a more reactive species, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or an active ester. This activated intermediate is then reacted with the desired amine.
Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate the direct formation of an amide bond from a carboxylic acid and an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
These amide coupling reactions provide a powerful tool for creating a library of this compound derivatives with diverse substituents on the amide nitrogen, which can be used to explore structure-activity relationships in various applications.
An exploration of the advanced synthetic strategies for this compound reveals a landscape of sophisticated chemical transformations and the adoption of green chemistry principles. These methodologies are pivotal in enhancing the efficiency, selectivity, and sustainability of its synthesis.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways of Key Synthetic Transformations
The synthesis of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide involves a sequence of fundamental organic reactions, primarily the formation of the substituted pyrazole (B372694) core, followed by nitration and functional group manipulation to install the carboxamide moiety. The key transformations are electrophilic aromatic substitution and nucleophilic acyl substitution.
A plausible synthetic route begins with the formation of a 1-methyl-1H-pyrazole-3-carboxylic acid derivative, which is then nitrated. The nitration of pyrazoles is a classic example of an electrophilic aromatic substitution reaction. researchgate.net When pyrazole derivatives are treated with a mixture of concentrated nitric acid and sulfuric acid, the highly electrophilic nitronium ion (NO₂⁺) is generated in situ. researchgate.net The pyrazole ring, being an electron-rich five-membered heterocycle, is susceptible to attack by electrophiles. researchgate.net The pyridine-type nitrogen deactivates the ring somewhat, but the pyrrole-type nitrogen releases electron density into the system, facilitating substitution. researchgate.net
The final step, the formation of the carboxamide group, is typically achieved from the corresponding carboxylic acid. A common laboratory and industrial method involves converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). google.comgoogle.com This intermediate is then subjected to ammonolysis, where reaction with ammonia (B1221849) yields the primary carboxamide. google.com
The nitration of the 1-methyl-pyrazole ring proceeds through a well-established mechanism. The reaction is initiated by the attack of the π-electron system of the pyrazole ring on the nitronium ion (NO₂⁺). This electrophilic attack leads to the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring. The reaction is completed by the abstraction of a proton from the carbon atom bearing the new nitro group, typically by a weak base in the medium such as the bisulfate ion (HSO₄⁻), which restores the aromaticity of the pyrazole ring.
An alternative pathway, particularly when using nitrating agents like acetyl nitrate, involves the initial formation of an N-nitro intermediate (a 1-nitropyrazolium cation). nih.gov This species is generally unstable and can undergo a thermal or acid-catalyzed rearrangement to yield the more stable C-nitrated pyrazole. nih.gov For the synthesis of this compound, direct C-nitration is the most probable pathway, but the potential for N-nitration followed by rearrangement exists depending on the specific reaction conditions employed. nih.gov
In the context of synthesizing this compound, catalysts and reagents play a critical role in controlling the reaction rate and regioselectivity.
Nitration: Concentrated sulfuric acid is not just a solvent but a crucial catalyst in the mixed-acid nitration process. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net The choice of nitrating agent is also pivotal for selectivity. While mixed acid typically leads to C-nitration, reagents like N-nitropyrazoles can be used as controllable sources of the nitronium ion for mild nitration of a broad range of substrates. nih.gov The reaction conditions, such as temperature, must be carefully controlled as nitration of pyrazoles can be highly exothermic. researchgate.net
Carboxamide Formation: The conversion of the carboxylic acid at the 3-position to a carboxamide requires activation of the carboxyl group. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are employed to transform the carboxylic acid into a highly reactive acyl chloride intermediate. google.comgoogle.com This step does not typically require a catalyst but is essential for the subsequent nucleophilic substitution by ammonia to proceed at a practical rate. The use of thionyl chloride is effective, though it produces acidic byproducts. google.com
Isomerization and Tautomerism Studies within the Pyrazole Framework
Isomerism and tautomerism are fundamental concepts in understanding the structure and reactivity of pyrazole derivatives.
While direct C-nitration is common, an important isomerization pathway in pyrazole chemistry is the rearrangement of an N-nitro group to a C-nitro group. nih.gov The nitration of an N-unsubstituted pyrazole can initially occur on a nitrogen atom to form an N-nitropyrazole. nih.gov This intermediate can then rearrange, often under thermal conditions (e.g., 140 °C) or in the presence of acid, to place the nitro group on the pyrazole ring, typically at the 3-, 4-, or 5-positions. nih.gov For 1-methyl-1H-pyrazole, nitration could theoretically form a 1-methyl-2-nitropyrazolium cation, although direct electrophilic attack on the carbon atoms is generally more favorable. The study of such rearrangements is critical for controlling the synthesis of specific nitropyrazole isomers.
Annular tautomerism is a form of prototropic tautomerism characteristic of N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two adjacent ring nitrogen atoms. nih.govnih.gov This equilibrium is a defining feature of the pyrazole system. nih.gov However, in the case of This compound , the nitrogen atom at the 1-position is substituted with a methyl group. This substitution definitively prevents annular tautomerism, as there is no mobile proton on a ring nitrogen atom. The structure is locked as a 1-methylpyrazole (B151067) derivative.
Kinetic Studies and Reaction Rate Determination for Optimized Processes
Kinetic studies are essential for understanding reaction mechanisms and optimizing synthetic processes. The nitration of pyrazole has been the subject of detailed kinetic analysis. rsc.org
The effect of temperature on the reaction rate has been quantified, allowing for the determination of Arrhenius parameters. rsc.org
| Temperature (°C) | Rate Coefficient (k₂) (10⁻⁴ mol⁻¹ sec⁻¹ l) |
|---|---|
| 60.0 | 2.25 |
| 70.4 | 6.36 |
| 80.8 | 13.0 |
| 90.0 | 29.2 |
From these data, the activation energy (E) for the nitration of pyrazole was calculated to be 22.3 kcal/mol with a log(A) value of 11.0. rsc.org
The rate of nitration is also highly dependent on the acidity of the medium, as shown by the rate profile in varying concentrations of sulfuric acid.
| H₂SO₄ (%) | Rate Coefficient (k₂) (10⁻⁴ mol⁻¹ sec⁻¹ l) |
|---|---|
| 98.72 | 13.0 |
| 96.48 | 7.71 |
| 94.60 | 4.02 |
| 90.60 | 0.69 |
| 83.70 | 0.038 |
These kinetic data are fundamental for optimizing the industrial synthesis of nitropyrazole derivatives like this compound, allowing for precise control over reaction times and conditions to maximize yield and ensure safety. rsc.org
Structure Activity Relationship Sar and Structural Modification for Mechanistic Insights
Impact of Substituent Variation on Biological Activity Mechanisms
Variations in the substituents on the pyrazole (B372694) ring can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its biological mechanism.
Conversely, the C3 position is occupied by a carboxamide group, which can act as both a hydrogen bond donor and acceptor. researchgate.net The nature of the substituent at the C3 position is known to directly impact the active sites of enzymes. researchgate.net Altering the carboxamide group, for example, by replacing it with other functional groups, would likely have a profound effect on the compound's biological activity.
Below is a table summarizing the mechanistic implications of hypothetical modifications at the C3 and C5 positions based on established principles of pyrazole chemistry.
| Position | Original Substituent | Hypothetical Modification | Mechanistic Implication |
| C5 | Nitro (-NO₂) | Amino (-NH₂) | The electron-donating nature of the amino group would increase the electron density of the pyrazole ring, potentially altering receptor binding affinity and metabolic stability. researchgate.net |
| C5 | Nitro (-NO₂) | Cyano (-CN) | While still electron-withdrawing, the linear geometry of the cyano group could lead to different steric interactions within a binding pocket compared to the trigonal planar nitro group. |
| C3 | Carboxamide (-CONH₂) | Carboxylic Acid (-COOH) | Increased acidity and potential for ionic interactions, but with altered hydrogen bonding patterns that could affect target engagement. |
| C3 | Carboxamide (-CONH₂) | Ester (-COOR) | Loss of a hydrogen bond donor (N-H) could weaken binding affinity to targets where this interaction is critical. researchgate.net |
The methylation at the N1 position of the pyrazole ring has significant consequences for the molecule's properties. Firstly, it resolves the tautomerism that is characteristic of N-unsubstituted pyrazoles, locking the molecule into a single tautomeric form. This rigidification can be advantageous for biological activity, as it presents a single, well-defined conformation to a biological target.
To understand the impact of the N-methyl group, one can consider analogs with different N-substituents.
| N1-Substituent | Steric Effect | Electronic Effect | Potential Mechanistic Implication |
| Methyl (-CH₃) | Small | Weakly electron-donating | Establishes a baseline for steric and electronic contributions. |
| Ethyl (-CH₂CH₃) | Increased bulk | Slightly more electron-donating | Increased steric hindrance could negatively impact binding if the binding pocket is constrained. |
| Isopropyl (-CH(CH₃)₂) | Significant bulk | More electron-donating | Likely to cause significant steric clashes, potentially leading to a loss of activity unless the binding site has a suitably large cavity. |
| Hydrogen (-H) | Minimal | N/A (allows tautomerism) | The presence of tautomers could lead to multiple binding modes, potentially reducing specificity and potency. |
The carboxamide moiety at the C3 position is a key functional group for establishing interactions with biological macromolecules, primarily through hydrogen bonding. The amide proton (N-H) and the carbonyl oxygen (C=O) can act as a hydrogen bond donor and acceptor, respectively. researchgate.net The ability to form these hydrogen bonds is often crucial for the high-affinity binding of a ligand to its target.
Derivatization of the carboxamide group can be used to probe the hydrogen bonding requirements of the biological target. For example, replacing the amide hydrogens with alkyl groups would systematically remove hydrogen bond donating capacity, and the impact on biological activity would provide insight into the importance of these interactions.
| Carboxamide Derivative | H-Bond Donor Sites | H-Bond Acceptor Sites | Implication for Biological Interaction |
| Primary Amide (-CONH₂) ** | 2 | 1 | Maximizes hydrogen bonding potential. |
| Secondary Amide (-CONHR) | 1 | 1 | Reduces hydrogen bond donor capacity by one site. |
| Tertiary Amide (-CONR₂) ** | 0 | 1 | Eliminates hydrogen bond donor capacity, which could lead to a significant loss of affinity if N-H hydrogen bonds are critical for binding. |
Conformational Analysis and its Influence on Biological Interaction
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. The preferred conformations of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide in different environments and the energy barriers to rotation around its key single bonds can provide valuable insights into its bioactive conformation.
The conformation of a molecule can differ between the solid state (crystal lattice) and in solution. In the solid state, packing forces can influence the molecule to adopt a specific, low-energy conformation. X-ray crystallography studies on various pyrazole derivatives have shown that often a single tautomeric and conformational form is prevalent in the crystal lattice. nih.gov For this compound, it is expected that the pyrazole ring is largely planar. The orientation of the C5-nitro and C3-carboxamide groups relative to the ring would be a key conformational feature.
In solution, the molecule may have more conformational flexibility. The polarity of the solvent can influence the preferred conformation by stabilizing or destabilizing certain conformers through intermolecular interactions. nih.gov For instance, in polar solvents, conformations that expose polar groups like the carboxamide and nitro groups may be favored.
While specific experimental data for this compound is not available, computational modeling can predict likely low-energy conformations. It is plausible that a conformation where the carboxamide and nitro groups are nearly coplanar with the pyrazole ring would be energetically favorable due to resonance stabilization.
The rotation around single bonds, such as the C3-C(O) bond of the carboxamide and the C5-N bond of the nitro group, is not entirely free. There are energy barriers to rotation that arise from steric hindrance and electronic effects. The magnitude of these rotational barriers can influence the conformational landscape of the molecule and, consequently, its biological activity. mdpi.com
A high rotational barrier for a particular bond would mean that the molecule spends more time in specific, low-energy conformations. If one of these preferred conformations is the bioactive one, a high rotational barrier could be beneficial for activity. Conversely, if rotation is required for the molecule to adapt to its binding site, a high barrier could be detrimental.
The rotational barrier for the N-methyl group is also a factor, although typically lower than for bulkier groups. nih.gov The electronic nature of the substituents on the pyrazole ring can influence these barriers; for example, electron-withdrawing groups can affect the double bond character of adjacent bonds through resonance, thereby altering the rotational barrier. nih.gov
Below is a table of hypothetical rotational barriers for key substituents, illustrating their potential relevance to SAR.
| Rotating Bond | Estimated Rotational Barrier (kcal/mol) | Relevance to SAR |
| C3-C(O)NH₂ | Moderate to High | A higher barrier may lock the carboxamide in a specific orientation, which could be favorable or unfavorable for binding depending on the target's topology. |
| C5-NO₂ | Low to Moderate | The nitro group is relatively symmetrical, suggesting a lower barrier to rotation. This may allow it to orient itself optimally within a binding pocket. |
| N1-CH₃ | Low | The low barrier to methyl rotation means it is unlikely to significantly restrict the overall conformation of the molecule. nih.gov |
Rational Design Principles for Novel Analogs Based on Mechanistic Understanding
The rational design of novel analogs of this compound is a strategic endeavor aimed at optimizing therapeutic efficacy, selectivity, and pharmacokinetic properties. This process is deeply rooted in the principles of medicinal chemistry, leveraging a mechanistic understanding of how the core pyrazole scaffold and its substituents interact with biological targets. While specific structure-activity relationship (SAR) data for this compound is not extensively available in public literature, the design of new analogs can be guided by established principles observed in broader classes of pyrazole carboxamide derivatives and the foundational concepts of bioisosteric replacement and substituent modulation. nih.govnih.gov
A primary consideration in the design of novel analogs is the modulation of the electronic and steric properties of the pyrazole core. The pyrazole ring is a versatile scaffold known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. acs.orgnih.gov The substituents on this ring play a crucial role in defining the compound's pharmacological profile.
Key Structural Components and Their Potential for Modification:
N1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is a critical feature that influences the molecule's lipophilicity and metabolic stability. Analogs could be designed by replacing this methyl group with other small alkyl groups (e.g., ethyl, propyl) to probe the steric tolerance of the binding pocket. Alternatively, introducing bioisosteres such as a difluoromethyl or trifluoromethyl group could enhance metabolic stability and alter electronic properties.
C5-Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the electronic character of the pyrazole ring. This group can participate in hydrogen bonding and may be crucial for target recognition. However, nitroaromatic compounds can sometimes be associated with toxicity due to metabolic reduction. svedbergopen.com Therefore, a key rational design strategy involves the bioisosteric replacement of the nitro group with other electron-withdrawing moieties that can mimic its electronic influence while potentially offering an improved safety profile. Examples of such bioisosteres include cyano (-CN), trifluoromethyl (-CF3), and sulfonyl groups (-SO2R).
C3-Carboxamide Linker: The carboxamide group at the C3 position is a common pharmacophore in many biologically active molecules, acting as a hydrogen bond donor and acceptor. Modifications to this group can profoundly impact binding affinity and pharmacokinetic properties. The amide nitrogen and the carbonyl oxygen are key interaction points. Designing analogs could involve N-alkylation or N-arylation of the amide to explore new binding interactions and modulate solubility. Furthermore, the entire carboxamide moiety could be replaced with other bioisosteric groups such as a reverse amide, an ester, or a five-membered heterocycle like an oxadiazole or a triazole, which can present similar hydrogen bonding patterns. nih.gov
Illustrative Strategies for Analog Design:
The following table outlines potential modifications to the core structure of this compound and the rationale behind these changes, based on general principles of medicinal chemistry and findings from related pyrazole series. nih.govnih.gov
| Position | Original Group | Proposed Modification | Rationale for Modification |
| N1 | Methyl (-CH3) | Ethyl (-CH2CH3), Isopropyl (-CH(CH3)2) | Explore steric limits of the binding pocket. |
| N1 | Methyl (-CH3) | Cyclopropyl | Introduce conformational restriction. |
| C5 | Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3) | Maintain electron-withdrawing nature with potentially improved metabolic stability. |
| C5 | Nitro (-NO2) | Sulfonamide (-SO2NH2) | Introduce hydrogen bonding capabilities and alter electronic profile. |
| C3-Amide | -CONH2 | N-methyl amide (-CONHCH3) | Increase lipophilicity and explore additional binding interactions. |
| C3-Amide | -CONH2 | Bioisosteric replacement (e.g., 1,2,4-oxadiazole) | Mimic hydrogen bonding pattern with altered chemical properties. |
Quantitative Structure-Activity Relationship (QSAR) Guided Design:
While specific QSAR models for this compound are not available, 3D-QSAR studies on other series of pyrazole carboxamide derivatives have provided valuable insights. rsc.org These studies often highlight the importance of the steric and electrostatic fields around the molecule. For instance, in a series of antifungal pyrazole carboxamides, the CoMFA (Comparative Molecular Field Analysis) results indicated that bulky substituents at certain positions were favorable for activity, while electronegative groups at other positions were detrimental. rsc.org Such findings, even from different series, can inform the initial design of new analogs of this compound by suggesting regions of the molecule where steric bulk or electronic modifications might be beneficial.
The following table illustrates how hypothetical QSAR findings could guide the rational design of new analogs.
| QSAR Finding (Hypothetical) | Design Implication for this compound Analogs | Example Modification |
| Favorable steric bulk near the C3-carboxamide | Introduce larger substituents on the amide nitrogen. | N-benzyl or N-phenethyl carboxamides. |
| Negative electrostatic potential is beneficial near the C5-position | Retain or replace the nitro group with another strongly electron-withdrawing group. | Replacement of -NO2 with -SO2CF3. |
| Hydrophobic interactions are important at the N1-position | Increase the lipophilicity of the N1-substituent. | Replacement of -CH3 with a longer alkyl chain or a phenyl ring. |
Advanced Computational and Theoretical Studies on this compound Currently Unavailable in Publicly Accessible Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the advanced computational and theoretical analysis of the chemical compound this compound. While extensive research exists on the synthesis and biological activities of various pyrazole derivatives, detailed computational chemistry studies focusing specifically on this molecule are not presently available.
Efforts to locate specific data on the quantum chemical calculations for the electronic structure, reactivity, and molecular orbital theory, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, for this compound have been unsuccessful. Similarly, information regarding its electrostatic potential surface, reactivity indices, and aromaticity analysis, such as Nucleus-Independent Chemical Shift (NICS) calculations, is not found in the surveyed literature.
Furthermore, there is no accessible research detailing molecular dynamics simulations to understand the conformational sampling, stability in different environments, or the effects of solvents on the molecular behavior and tautomeric equilibria of this compound.
The absence of this specific computational data prevents a thorough discussion and the creation of detailed data tables as requested. While general principles of computational chemistry can be applied to hypothesize the behavior of this molecule, any such discussion would be speculative and not based on published, peer-reviewed research directly concerning this compound.
Researchers seeking to understand the intricate electronic and structural properties of this compound would likely need to perform novel computational studies. Such research would provide valuable insights into its reactivity, stability, and potential interactions, contributing significantly to the broader understanding of nitro-substituted pyrazole carboxamides.
Advanced Computational Chemistry and Theoretical Studies
In Silico Prediction of Reaction Pathways and Mechanistic Intermediates
Computational methods are pivotal in predicting the plausible synthetic routes and identifying transient intermediates for 1-methyl-5-nitro-1H-pyrazole-3-carboxamide. The synthesis of this molecule likely involves the nitration of a 1-methyl-1H-pyrazole-3-carboxamide precursor. Theoretical studies on the nitration of pyrazole (B372694) derivatives indicate that the reaction mechanism is complex and can be influenced by the nature of the substituents and the reaction conditions. nih.govacs.org
In silico analysis of the electrophilic nitration of the pyrazole ring suggests that the reaction proceeds via the formation of a σ-complex, also known as an arenium ion, as a key intermediate. nih.gov The position of nitration is directed by the electronic properties of the substituents on the pyrazole ring. The methyl group at the N1 position and the carboxamide group at the C3 position influence the electron density distribution within the heterocyclic ring, thereby directing the incoming nitro group. Computational models can predict the relative stability of different isomeric products by calculating their heats of formation. nih.gov
Furthermore, the formation of the carboxamide functional group from a carboxylic acid precursor can also be modeled computationally. Theoretical studies can elucidate the reaction mechanism, for instance, by examining the activation energies for different pathways, such as direct amidation versus conversion to an acyl chloride followed by amination. mdpi.comkhanacademy.org
A critical aspect of understanding reaction mechanisms is the identification of transition states, which represent the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating these transient structures. For the nitration of the pyrazole ring, theoretical calculations can be employed to find the transition state for the attack of the nitronium ion (NO₂⁺) on the aromatic ring. researchgate.netnih.gov The geometry and energy of this transition state provide crucial information about the activation barrier of the reaction.
Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, allows for the tracing of the reaction path from the transition state down to the reactants and products. mdpi.com This computational technique provides a detailed picture of the geometric and energetic changes that occur throughout the course of the reaction, confirming that the localized transition state indeed connects the desired reactants and intermediates. For a multi-step reaction, each step will have its own transition state and reaction coordinate that can be computationally mapped.
Ligand-Target Interaction Modeling for Mechanistic Elucidation
To understand the potential biological activity of this compound, computational modeling of its interactions with biological targets is essential. These methods can predict how the molecule binds to a protein's active site and can help in elucidating its mechanism of action at a molecular level. eurasianjournals.comnih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netacs.org For this compound, docking studies can be performed against various enzymes or receptors to identify potential biological targets. The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.net
The scoring functions are mathematical models that estimate the free energy of binding. They take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results of molecular docking can provide valuable hypotheses about the binding mode of the compound, which can then be tested experimentally. For instance, docking studies on similar pyrazole carboxamide derivatives have been used to predict their binding modes with targets like carbonic anhydrase and succinate (B1194679) dehydrogenase. researchgate.netacs.org
Table 1: Representative Scoring Functions in Molecular Docking
| Scoring Function Type | Principle | Example Software |
|---|---|---|
| Force-Field Based | Calculates binding energy based on classical mechanics force fields (e.g., van der Waals, electrostatic). | AutoDock, DOCK |
| Empirical | Uses weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) fitted to experimental data. | GlideScore, ChemScore |
Following molecular docking, more rigorous methods can be employed to calculate the binding free energy with greater accuracy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding of the ligand to the protein.
These calculations can also decompose the total binding energy into contributions from individual amino acid residues in the active site. This allows for the identification of key interacting residues that are crucial for the binding of the ligand. pressbooks.pub For this compound, such an analysis could reveal which amino acids form important hydrogen bonds, hydrophobic interactions, or other types of interactions with the pyrazole core, the nitro group, and the carboxamide moiety. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent analogs. Studies on other pyrazole derivatives have successfully used these methods to identify critical interactions with their target proteins. nih.gov
Table 2: Illustrative Binding Energy Contributions of Pyrazole Derivatives with a Target Protein (Hypothetical Data)
| Interacting Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|
| Asp129 | Hydrogen Bond with Carboxamide NH₂ | -4.2 |
| Phe278 | π-π Stacking with Pyrazole Ring | -3.5 |
| Leu83 | Hydrophobic Interaction with Methyl Group | -2.1 |
| Arg132 | Electrostatic Interaction with Nitro Group | -5.7 |
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data to generate a detailed article on the specific chemical compound “this compound” that adheres to the provided outline.
The performed searches aimed to find specific information regarding the compound's enzyme inhibition mechanisms, receptor binding assays, intracellular pathway modulation, and its mechanism of action in cellular models. However, the search results consistently yielded information on other pyrazole derivatives, not the specific compound .
The available literature focuses on the biological activities of the broader class of pyrazole-carboxamides or on structurally distinct analogues. For instance, studies detail the mechanisms of other derivatives as kinase inhibitors, anti-cancer agents that induce apoptosis through various pathways, or as modulators of specific receptors. nih.govnih.govnih.gov This information, while valuable for the general class of pyrazole compounds, does not pertain directly to "this compound."
Given the strict requirement to focus solely on "this compound" and to populate a detailed mechanistic outline, the lack of specific data for this particular compound makes it impossible to create an article that is both scientifically accurate and compliant with the user's instructions. Introducing data from other related compounds would be scientifically inappropriate and would violate the explicit negative constraints of the request.
Therefore, the requested article cannot be generated at this time. Further experimental research on "this compound" would be required to provide the specific mechanistic details needed to fulfill this request.
Mechanistic Research on Biological Activities Excluding Clinical Outcomes, Dosage, Safety
Mechanism of Action in Cellular Models (e.g., Apoptosis Induction Pathway)
Apoptotic Marker Analysis for Mechanistic Understanding
There is no available research that has analyzed the effect of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide on apoptotic markers. Studies on other pyrazole (B372694) derivatives have shown the potential for this class of compounds to induce programmed cell death. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax and Caspase-3, and to inhibit the anti-apoptotic protein Bcl-2. Similarly, other pyrazole compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). However, whether this compound acts through these or other apoptotic pathways has not been investigated.
Cell Cycle Regulation Mechanisms and Target Identification
The impact of this compound on cell cycle regulation is currently unknown. There are no published studies identifying its molecular targets or its effects on the progression of cells through the G1, S, G2, or M phases of the cell cycle. For other pyrazole-based compounds, such as the multi-targeted kinase inhibitor AT9283 (a pyrazol-4-yl urea), inhibition of kinases like Aurora A and Aurora B leads to defects in mitosis, resulting in polyploidy and eventual apoptosis. Another study on a specific pyrazole derivative demonstrated an induction of cell cycle arrest in the S phase in breast cancer cells. Without specific research, it is impossible to determine if this compound shares any of these mechanisms.
Resistance Mechanisms and Overcoming Strategies at the Molecular Level
Consistent with the lack of primary research on its biological activity, there is no information regarding molecular mechanisms of resistance to this compound. The development of resistance is a common challenge in therapeutic agents, often involving mechanisms such as target mutation, increased drug efflux through transporters like those in the ABC transporter family, or activation of alternative signaling pathways. Strategies to overcome such resistance are tailored to the specific mechanism and compound. As the primary mechanism of action and potential resistance pathways for this compound have not been studied, no molecular strategies to circumvent resistance have been developed.
Advanced Analytical and Spectroscopic Characterization in Research
X-ray Crystallography and Single-Crystal DiffractionA crystal structure for 1-methyl-5-nitro-1H-pyrazole-3-carboxamide has not been reported in the Cambridge Structural Database or other crystallographic resources. Consequently, no data on its single-crystal diffraction is available.
Absolute Configuration Determination and Molecular Conformation
While "this compound" itself is an achiral molecule, the determination of absolute configuration is a critical step for chiral analogs or derivatives. Techniques such as single-crystal X-ray diffraction are definitive for elucidating the three-dimensional arrangement of atoms in a crystal, which in turn reveals the molecule's conformation.
For chiral pyrazole (B372694) derivatives, X-ray diffraction can provide conclusive proof of the absolute configuration, as has been demonstrated for related compounds. acs.org In cases where suitable crystals for X-ray analysis cannot be obtained, alternative methods are employed. One such powerful technique is the use of chiral derivatizing agents, like α-methoxyphenylacetic acid (MPA), followed by Nuclear Magnetic Resonance (NMR) analysis, a method successfully used to determine the absolute configuration of other chiral molecules. mdpi.com Electronic Circular Dichroism (ECD) analysis, often supported by computational calculations, also serves as a reliable method for assigning absolute configuration by comparing experimental spectra with theoretical predictions. mdpi.com
The molecular conformation of pyrazole derivatives is influenced by the steric and electronic effects of their substituents. In the solid state, the planarity of the pyrazole ring is a key feature, while the orientation of the carboxamide and nitro groups relative to the ring can vary. For instance, in the crystal structure of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings were found to be inclined to each other, while the carboxylate group was nearly coplanar with the pyrazole ring. mdpi.com Similar conformational analyses would be essential for understanding the structure of "this compound."
Table 1: Representative Crystallographic Data for a Pyrazole Derivative This table presents example data based on published structures of similar pyrazole compounds to illustrate typical parameters.
| Parameter | Example Value |
| Chemical Formula | C |
| Crystal System | Monoclinic |
| Space Group | P2 |
| a (Å) | 9.5408 |
| b (Å) | 9.5827 |
| c (Å) | 11.580 |
| β (°) | 105.838 |
| Volume (ų) | 1018.5 |
| Z (molecules per cell) | 4 |
| Data Source | mdpi.com |
Intermolecular Interactions and Crystal Packing Analysis
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For pyrazole-carboxamides, hydrogen bonding is a dominant force in directing the crystal structure. mdpi.com The carboxamide group, with its N-H donor and C=O acceptor sites, frequently participates in forming robust hydrogen-bonded networks.
In the crystal structures of related pyrazole derivatives, strong intermolecular hydrogen bonds, such as N-H···O and N-H···N, are commonly observed, often linking molecules into chains or dimers. nih.govnih.gov For example, in one pyrazole carboxamide structure, an N–H···O hydrogen bond was a key interaction. cardiff.ac.uk
Beyond hydrogen bonding, other forces such as π-π stacking interactions between aromatic pyrazole rings can play a significant role in stabilizing the crystal structure. nih.govcardiff.ac.uk The nitro group, being highly polar and electron-withdrawing, can also influence the crystal packing through dipole-dipole interactions and by participating in weaker C-H···O hydrogen bonds. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal, providing detailed insight into the packing environment. nih.gov
Table 2: Common Intermolecular Interactions in Pyrazole Derivatives
| Interaction Type | Description | Potential Groups Involved in "this compound" |
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom donor (like N-H) and an acceptor (like C=O or NO | Carboxamide (N-H···O=C), Nitro (C-H···O-N) |
| π-π Stacking | Attractive, noncovalent interaction between the electron clouds of aromatic rings. | Pyrazole ring interactions |
| Dipole-Dipole Forces | Electrostatic interactions between permanent dipoles of polar functional groups. | Nitro group (–NO |
| van der Waals Forces | Weak, non-specific attractive forces present between all molecules. | Entire molecular surface |
Advanced Chromatographic Techniques for Purity and Reaction Monitoring in Research
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools in the synthesis and analysis of pyrazole compounds. These techniques are routinely used to assess the purity of the final product and to monitor the progress of chemical reactions. For instance, the purity of a related compound, 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, has been specified as >96.0% by GC. tcichemicals.com
During synthesis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC or Thin-Layer Chromatography (TLC). This allows researchers to track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. mdpi.com
For purity analysis of the final compound, HPLC with UV detection is a common method, as the pyrazole ring and nitro group are chromophores that absorb UV light, facilitating sensitive detection. researchgate.net By developing a suitable chromatographic method, "this compound" can be separated from any unreacted starting materials, by-products, or intermediates.
Table 3: Illustrative HPLC Conditions for Analysis of Pyrazole Derivatives
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with optional acid modifier like 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Excess Determination (if applicable for analogs)
As previously noted, "this compound" is achiral. However, if a chiral center is introduced into the molecule to create chiral analogs, the separation of the resulting enantiomers becomes critical. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of such mixtures. acs.org
The most widely used approach involves polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. nih.govresearchgate.net These CSPs can effectively discriminate between enantiomers based on subtle differences in their three-dimensional structures. The separation mechanism relies on transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole forces, and π-π interactions. acs.org
The choice of mobile phase, often categorized as normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol), can dramatically affect the resolution of enantiomers. researchgate.net Researchers have found that cellulose-based columns often perform exceptionally well in polar organic modes, offering fast analysis times, while amylose-based columns can provide superior resolution in normal phase conditions. nih.govresearchgate.net The development of these enantioselective HPLC methods is essential for monitoring asymmetric syntheses and for the preparative separation of enantiomers for further study. researchgate.net
Table 4: Chiral HPLC Separation Parameters for Pyrazole Analogs
| Parameter | Details |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) nih.gov |
| Elution Mode | Normal Phase (e.g., n-hexane/ethanol) or Polar Organic Mode (e.g., Acetonitrile) researchgate.net |
| Chiral Recognition | Based on H-bonding, π-π interactions, and dipole-dipole interactions between analyte and CSP acs.org |
| Application | Determination of enantiomeric excess (ee), monitoring stereoselective synthesis nih.govresearchgate.net |
| Detection | UV or Circular Dichroism (CD) |
Strategic Research Applications and Future Perspectives Excluding Clinical Use
Role as Versatile Synthetic Intermediates in Organic Synthesis
The structure of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide, featuring a pyrazole (B372694) core functionalized with a nitro group, a carboxamide, and an N-methyl group, makes it a highly versatile intermediate for organic synthesis. The reactivity of these functional groups allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.
The nitro group is particularly significant. It is a strong electron-withdrawing group that influences the reactivity of the pyrazole ring. Crucially, it can be readily reduced to an amino group. researchgate.net This transformation from a nitro-pyrazole to an amino-pyrazole is a pivotal step in many synthetic pathways, as the resulting amino group can be further derivatized through reactions such as acylation, sulfonation, and diazotization, opening pathways to a vast array of substituted pyrazole compounds.
The carboxamide functional group also offers multiple avenues for synthetic modification. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in esterification or other coupling reactions. smolecule.com The amide itself can participate in condensation reactions with various electrophiles. smolecule.com This dual reactivity of the nitro and carboxamide groups makes compounds like this compound valuable building blocks for creating libraries of diverse heterocyclic compounds for further research.
| Functional Group | Reaction Type | Product Functional Group | Potential for Further Synthesis |
|---|---|---|---|
| Nitro (-NO2) | Reduction | Amino (-NH2) | Acylation, Alkylation, Sulfonylation, Diazotization |
| Carboxamide (-CONH2) | Hydrolysis | Carboxylic Acid (-COOH) | Esterification, Amide Coupling, Conversion to Acid Chloride |
| Carboxamide (-CONH2) | Condensation | N-Substituted Amides | Introduction of diverse side chains and functional groups |
Development of Molecular Probes for Mechanistic Biological Studies
While specific applications of this compound as a molecular probe are not extensively documented, the broader pyrazole carboxamide scaffold is a promising platform for the design of such tools. Molecular probes are essential for elucidating complex biological mechanisms, allowing researchers to visualize and quantify specific molecules, ions, or events within living cells. mdpi.com
The pyrazole ring system is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules like proteins and nucleic acids. This inherent binding capability is a key feature for a molecular probe's targeting function. Research on related 1H-pyrazole-3-carboxamide derivatives has shown their ability to interact with DNA, suggesting potential applications in developing probes to study nucleic acid structures and functions. jst.go.jpnih.gov
To function as a probe, the pyrazole carboxamide core can be chemically modified to incorporate reporter groups. For instance, a fluorescent dye could be attached, allowing for the tracking of the molecule's interaction with its biological target via fluorescence microscopy. mdpi.com The synthetic versatility of the scaffold, particularly the reactive handles provided by the amino group (after reduction of the nitro group) and the carboxamide, allows for the straightforward conjugation of fluorophores, quenchers, or affinity tags. Such probes could be instrumental in studying enzyme activity, receptor binding, and other cellular processes in a non-invasive manner.
Potential in Agrochemical Research (e.g., Fungicide Mechanistic Studies)
The field of agrochemicals is one of the most significant areas of application for pyrazole carboxamides. Many compounds from this class have been commercialized as potent fungicides and insecticides, playing a crucial role in crop protection. acs.orgnih.gov Their primary mechanism of action as fungicides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. nih.govresearchgate.net
SDH is a vital enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts fungal cellular respiration, leading to cell death. Pyrazole carboxamides have been shown to be highly effective succinate dehydrogenase inhibitors (SDHIs). researchgate.netacs.org Mechanistic studies, often employing derivatives of the core pyrazole carboxamide structure, have helped to elucidate the specific binding interactions within the SDH enzyme complex. For example, research on novel pyrazole carboxamides against the plant pathogen Rhizoctonia solani confirmed that these compounds target Complex II and Complex IV of the respiratory chain, causing damage to fungal cell walls and mitochondria. nih.gov
The structural diversity of pyrazole carboxamides allows for the development of compounds with varying spectra of activity against different fungal pathogens. acs.orgnih.gov Ongoing research focuses on synthesizing new derivatives to overcome potential resistance and to broaden their applicability in protecting a wider range of crops.
| Pathogen | Compound Type | Mechanism of Action | Reference |
|---|---|---|---|
| Rhizoctonia solani | Novel Pyrazole Carboxamide | Inhibition of Complex II (SDH) and Complex IV | nih.gov |
| Various Phytopathogenic Fungi | Pyrazole Carboxamides | Succinate Dehydrogenase Inhibition (SDHI) | researchgate.netacs.org |
| Alternaria porri, Marssonina coronaria, etc. | Isoxazolol Pyrazole Carboxylates | Mycelium Growth Inhibition | nih.gov |
| Colletotrichum camelliae | Pyrazole/Pyrrole Carboxamides | Dual SDH and Ergosterol Biosynthesis Inhibition | acs.org |
Emerging Research Areas and Unexplored Derivatizations for Academic Exploration
The pyrazole carboxamide scaffold continues to be a fertile ground for academic and industrial research, with several emerging areas of application. Beyond agrochemicals, these compounds are being investigated for other biological activities, including as kinase inhibitors and anticancer agents. jst.go.jpnih.govacs.org The structural features of the pyrazole ring make it an excellent pharmacophore for targeting the ATP-binding pockets of kinases. acs.org
Future academic exploration will likely focus on several key areas of derivatization:
Hybrid Molecule Synthesis: Creating novel molecules by combining the pyrazole carboxamide core with other known pharmacophores could lead to compounds with dual-action mechanisms or novel biological activities. mdpi.com
Scaffold Hopping and Isomer Exploration: Synthesizing and evaluating different isomers, such as pyrazole-4-carboxamides versus pyrazole-5-carboxamides, has already shown that positional changes can dramatically alter biological selectivity, for instance, switching from primarily insecticidal to fungicidal activity. acs.orgnih.gov
Computational-Guided Design: The use of molecular docking and other computational tools can guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets, such as different isoforms of SDH or specific protein kinases. nih.govnih.gov
Multicomponent Reactions: Employing efficient synthetic strategies like multicomponent reactions can accelerate the discovery process by allowing for the rapid generation of large libraries of diverse pyrazole carboxamides for high-throughput screening. mdpi.com
Unexplored derivatizations could involve novel substitutions at the C4 position of the pyrazole ring or the synthesis of macrocyclic structures to constrain the molecule's conformation and potentially increase binding affinity and selectivity.
Challenges and Opportunities in Pyrazole Carboxamide Research
Despite the broad utility of pyrazole carboxamides, their development is not without challenges. A primary concern is the potential for off-target effects and toxicity. For example, a series of 1-methyl-1H-pyrazole-5-carboxamides, while developed as potent inhibitors of a parasitic nematode, exhibited unexpected acute toxicity in mammals due to the inhibition of mitochondrial respiration. tcgls.comnih.govmmv.org This highlights the critical need for early and comprehensive toxicity screening in the research pipeline. Another significant challenge, particularly in the agrochemical sector, is the development of resistance by target fungi or pests, which necessitates a continuous effort to develop new compounds with different binding modes or mechanisms of action. acs.org
However, these challenges are matched by significant opportunities. The synthetic tractability of the pyrazole core provides a vast chemical space for exploration. nih.govmdpi.com There is a clear opportunity to fine-tune the physicochemical and biological properties of these compounds through systematic structural modifications. The development of derivatives with improved safety profiles and novel mechanisms of action remains a highly promising area. Furthermore, the application of green chemistry principles and more efficient synthetic methodologies, such as multicomponent reactions, offers the opportunity to produce these valuable compounds in a more sustainable and cost-effective manner. mdpi.com The potential to create dual-purpose agents, such as compounds with both fungicidal and insecticidal properties, represents another exciting frontier for future research. nih.gov
Q & A
Q. What are the established synthetic routes for 1-methyl-5-nitro-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrazole core. For example, a multi-step approach starting with 5-amino-3-carboxamide intermediates can be adapted from protocols used for structurally related compounds . Key steps include:
- Step 1 : Alkylation at the N1 position using methyl iodide under basic conditions (e.g., NaH in DMF).
- Step 2 : Nitration at the C5 position using a HNO₃/H₂SO₄ mixture, with temperature control (0–5°C) to minimize side reactions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization can involve adjusting stoichiometry, solvent polarity, and reaction time. For reproducibility, monitor reaction progress using TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic peaks include the methyl group at N1 (δ ~3.8 ppm) and the carboxamide NH₂ protons (δ ~7.2–7.5 ppm, broad singlet). Nitro groups deshield adjacent carbons, with C5 appearing at δ ~140–150 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carboxamide (C=O stretch at ~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.2 (C₆H₇N₄O₃). High-resolution MS (HRMS) is critical for validating molecular formula .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture and light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products (e.g., nitro group reduction or carboxamide hydrolysis) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Docking Workflow : Use X-ray crystallography data of target enzymes (e.g., phosphodiesterases ) to generate a receptor grid in software like AutoDock Vina.
- Parameterization : Assign partial charges to the nitro and carboxamide groups using DFT calculations (e.g., B3LYP/6-31G* basis set).
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via free energy perturbation (FEP) studies .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Controlled Assays : Re-test the compound under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .
- SAR Analysis : Compare substituent effects (e.g., nitro vs. methyl groups) using analogs like 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide . Tabulate IC₅₀ values against target enzymes:
| Derivative | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 1-Methyl-5-nitro-3-carboxamide | 12.3 | Phosphodiesterase 4 |
| 4-Nitro-3-propyl analog | 8.7 | Phosphodiesterase 4 |
- Meta-Analysis : Use tools like RevMan to assess heterogeneity in published data (e.g., I² statistic >50% indicates high variability) .
Q. How can solubility limitations of this compound be addressed for in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl carbamate derivatives) that hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
